molecular formula C22H19ClO B1450993 Monophenoltoremifene CAS No. 89778-41-6

Monophenoltoremifene

Cat. No.: B1450993
CAS No.: 89778-41-6
M. Wt: 334.8 g/mol
InChI Key: HZPJJMOFPSHKFE-DQRAZIAOSA-N
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Description

Monophenoltoremifene is a useful research compound. Its molecular formula is C22H19ClO and its molecular weight is 334.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Potential Uses

  • Pharmacokinetics and Potential for Single Daily Dosing : (Deaminohydroxy)toremifene has shown pharmacokinetics suitable for single daily dosing, making it a candidate for the prevention of osteoporosis, cardiovascular disease, and breast cancer (DeGregorio et al., 2000).

Cancer Treatment

  • Breast Cancer Therapy : Toremifene is utilized in breast cancer therapy, showing effectiveness comparable to tamoxifen. It acts as an estrogen receptor modulator and has been evaluated for safety and efficacy in clinical trials (Pagani et al., 2004).

  • Prostate Cancer Prevention : Toremifene has shown potential in preventing prostate cancer, as demonstrated in the transgenic adenocarcinoma of mouse prostate (TRAMP) model. It may act through nonandrogenic pathways, such as estrogen receptor signaling (Raghow et al., 2002).

Biochemical Studies

  • Sulfation Study : Research on the sulfation of 4-hydroxy toremifene, the active metabolite of toremifene, revealed variability that could influence response in breast and prostate cancer treatment. This study highlights the role of genetic variants in toremifene pharmacogenomics (Edavana et al., 2012).

  • Drug Interaction Potential : Toremifene and its primary metabolite have been studied for their potential to interact with cytochrome P450 enzymes. The findings are crucial for understanding possible drug-drug interactions in clinical settings (Kim et al., 2011).

Additional Applications

  • Broad-Spectrum Antibiofilm Compound : Toremifene has been identified as a broad-spectrum oral antibiofilm compound, effective against fungal and bacterial pathogens like Candida albicans and Staphylococcus aureus (De Cremer et al., 2014).

  • Ebola Virus Inhibition : FDA-approved selective estrogen receptor modulators, including toremifene, have shown potential in inhibiting Ebola virus infection. This finding suggests a new application for existing drugs in treating infectious diseases (Johansen et al., 2013).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Monophenoltoremifene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with estrogen receptors, where this compound acts as a selective estrogen receptor modulator (SERM). This interaction is crucial as it can exhibit both estrogenic and antiestrogenic effects depending on the tissue type . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in its metabolism . These interactions highlight the compound’s potential in modulating hormonal pathways and its role in biochemical reactions.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of breast cancer cells by binding to estrogen receptors and blocking the estrogen-mediated signaling pathways . This inhibition leads to changes in gene expression that promote cell cycle arrest and apoptosis. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to estrogen receptors, leading to conformational changes that either activate or inhibit the receptor’s activity . This binding can result in the recruitment of coactivators or corepressors, which subsequently influence gene transcription. Additionally, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting its own metabolism and the metabolism of other compounds . These molecular interactions underscore the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to the development of resistance in certain cancer cell lines, necessitating higher doses to achieve the same therapeutic effect . Additionally, the degradation products of this compound may have different biological activities, further complicating its temporal effects in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites retain biological activity and contribute to the overall pharmacological effects of this compound . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, this compound can be transported across cell membranes by solute carrier transporters and ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for determining the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be localized to the nucleus, where it interacts with estrogen receptors to modulate gene transcription . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPJJMOFPSHKFE-DQRAZIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89778-41-6
Record name 2,2-bis(2-methylphenyl)-2-phenylacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Zinc (15.0 g, 0.23 mol) and tetrahydrofuran (THF) (180 ml) was added to the reaction vessel and cooled to −10° C. Titan tetrachloride was added dropwise to the mixture (21.6 g, 0.114 mol) at about −10° C. After the addition was completed the mixture was refluxed for two hours. Then the mixture was cooled to 40° C. and 4-hydroxybenzophenone (7.68 g, 0.039 mol) and 3-chloropropiophenone (6.48 g, 0.039 mol) dissolved in THF (75 ml) were added to the mixture. Refluxing was continued for additional 3.5 hours. The cooled reaction mixture was poured in aqueous potassium carbonate solution (21 g K2CO3+210 ml water) and allowed to stand overnight at the ambient temperature. The mixture was filtered and the precipitate was washed with THF. The filtrate was evaporated to dryness. The residue was dissolved in ethyl acetate and washed with water. Ethyl acetate phase was evaporated to dryness and the residue was crystallized first from methanol-water (8:2) and then from methanol-water (9:1). Yield 5.4 g.
[Compound]
Name
tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step Two
Quantity
6.48 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 g
Type
catalyst
Reaction Step Four
Quantity
180 mL
Type
solvent
Reaction Step Four
Name
4-(4-Chloro-1,2-diphenyl-but-1-enyl)phenol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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